(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid
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Overview
Description
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of N-substituted piperidines, which undergoes a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation . Another approach involves the amination and cyclization of functionalized acyclic substrates .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and reagents is crucial in industrial settings to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of (2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. Detailed studies on its binding affinity and selectivity are essential to understand its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A structurally related compound with similar biological activities.
Pyrrolidine-2,5-diones: Another class of pyrrolidine derivatives with distinct chemical properties.
Prolinol: A derivative of pyrrolidine with different functional groups.
Uniqueness
(2R)-5-Oxo-1-(propan-2-yl)pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and functional groups, which contribute to its distinct biological and chemical properties
Properties
Molecular Formula |
C8H13NO3 |
---|---|
Molecular Weight |
171.19 g/mol |
IUPAC Name |
(2R)-5-oxo-1-propan-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO3/c1-5(2)9-6(8(11)12)3-4-7(9)10/h5-6H,3-4H2,1-2H3,(H,11,12)/t6-/m1/s1 |
InChI Key |
JKROOJVDSHRXCY-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)N1[C@H](CCC1=O)C(=O)O |
Canonical SMILES |
CC(C)N1C(CCC1=O)C(=O)O |
Origin of Product |
United States |
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